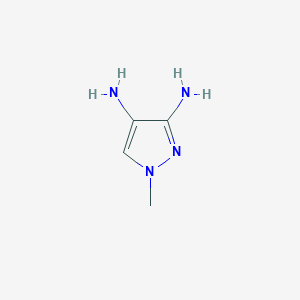

1-methyl-1H-pyrazole-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N4 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1-methylpyrazole-3,4-diamine |

InChI |

InChI=1S/C4H8N4/c1-8-2-3(5)4(6)7-8/h2H,5H2,1H3,(H2,6,7) |

InChI Key |

LOQVLQHJQFWANA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of 1-methyl-1H-pyrazole-3,4-diamine in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-methyl-1H-pyrazole-3,4-diamine . This document is structured to serve researchers and process chemists requiring precise data for synthesis, purification, and formulation.

Executive Summary

1-methyl-1H-pyrazole-3,4-diamine (CAS: 131311-54-1 for free base; CAS: 142109-60-2 for dihydrochloride) is a critical heterocyclic building block used primarily in the synthesis of purine analogs, kinase inhibitors, and high-performance pigments.[1][2]

Its solubility behavior is strictly bimodal, governed by its protonation state. The dihydrochloride salt —the most common commercial form—is highly hydrophilic, while the free base exhibits a broader organic solubility profile. This guide characterizes both forms to prevent the common error of solvent mismatch during extraction and recrystallization.

Physicochemical Characterization

Before attempting dissolution, the researcher must verify the solid-state form. The solubility rules for the salt do not apply to the free base.

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 131311-54-1 | 142109-60-2 |

| Molecular Formula | C₄H₈N₄ | C₄H₈N₄ · 2HCl |

| Molecular Weight | 112.13 g/mol | 185.06 g/mol |

| Physical State | Yellow to brown oil/solid | White to off-white crystalline solid |

| Polarity (LogP) | ~ -0.5 to 0.2 (Predicted) | Highly Polar (Ionic) |

| pKa (Predicted) | ~4.0 (Pyraz-N), ~9.0 (NH₂) | N/A (Fully Protonated) |

Solubility Profile

Dihydrochloride Salt (Commercial Form)

The salt form is stabilized by a robust ionic lattice. Breaking this lattice requires high-dielectric solvents capable of solvating chloride ions.

-

Primary Solvent: Water (≥50 mg/mL). The salt is freely soluble in water.

-

Secondary Solvents: Methanol , DMSO , DMF . Solubility is moderate to high.

-

Anti-Solvents: Dichloromethane (DCM) , Ethyl Acetate , Hexane , Diethyl Ether . The salt is practically insoluble in these, making them ideal for precipitation.

Free Base (Generated in situ)

Upon neutralization (e.g., with NaOH or NaHCO₃), the molecule behaves as a polar organic amine.

-

High Solubility: Methanol , Ethanol , DMSO , DMF , DMAc .

-

Moderate Solubility: Ethyl Acetate , THF , Dichloromethane (DCM) , Acetonitrile .

-

Note: DCM is the preferred solvent for liquid-liquid extraction from aqueous basic media.

-

-

Low Solubility (Anti-Solvents): Hexane , Heptane , Toluene , Cyclohexane .

Quantitative Solubility Estimates (Ambient Temp, ~25°C)

| Solvent Category | Solvent | Solubility (Salt Form) | Solubility (Free Base) |

| Protic | Water | High (>50 mg/mL) | High (pH dependent) |

| Methanol | Moderate (10–30 mg/mL) | High (>50 mg/mL) | |

| Ethanol | Low (<5 mg/mL) | High (>50 mg/mL) | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>100 mg/mL) |

| DMF | Moderate | High | |

| Chlorinated | DCM | Insoluble (<0.1 mg/mL) | Moderate (10–50 mg/mL) |

| Esters/Ethers | Ethyl Acetate | Insoluble | Moderate |

| THF | Insoluble | Moderate | |

| Hydrocarbons | Hexane | Insoluble | Insoluble |

| Toluene | Insoluble | Low |

Experimental Protocols

Solubility Determination Workflow (Gravimetric)

Use this self-validating protocol to determine precise solubility limits for your specific batch.

Reagents: High-purity solvent (HPLC grade), 1-methyl-1H-pyrazole-3,4-diamine (dried).

-

Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted).

-

Gravimetric Analysis:

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial (

). -

Evaporate solvent under nitrogen stream or vacuum.

-

Dry residue at 40°C under vacuum for 4 hours.

-

Weigh the vial + residue (

).

-

-

Calculation:

Visualization: Solubility Screening Logic

The following diagram outlines the decision process for screening solvents based on the target form.

Figure 1: Decision logic for selecting solvents based on the protonation state of the diamine.

Applications in Process Chemistry

Recrystallization Strategy

Achieving high purity (>98%) often requires switching between the salt and base forms to leverage their opposing solubility profiles.

-

Purification of the Salt:

-

Solvent System: Methanol / Diethyl Ether (or MTBE).

-

Method: Dissolve the salt in minimum hot Methanol. Allow to cool, then slowly add Ether until turbidity persists. Chill to 4°C.

-

Mechanistic Insight: The ionic salt is soluble in high-dielectric MeOH but creates a supersaturated state immediately upon introduction of the low-dielectric ether.

-

-

Purification of the Free Base:

-

Solvent System: Ethyl Acetate / Hexane.

-

Method: Dissolve crude base in warm Ethyl Acetate. Add Hexane dropwise.

-

Mechanistic Insight: Non-polar impurities remain in Hexane, while polar impurities may not dissolve in the initial EtOAc.

-

Reaction Solvent Selection

When using 1-methyl-1H-pyrazole-3,4-diamine as a nucleophile (e.g., in amide coupling or SNAr reactions):

-

If using the Salt: You must add a base (TEA, DIPEA, or Pyridine) to liberate the nucleophilic amine. Use DMF or DMAc as the solvent to ensure both the salt and the organic base are soluble.

-

If using the Free Base: DCM or THF are excellent choices as they allow for easy workup (washing with water removes byproducts).

Visualization: Solvent Selection Decision Tree

Figure 2: Strategic selection of solvents for reaction versus purification workflows.

References

-

Sigma-Aldrich. 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Specification. Accessed 2025.[3] Link

-

PubChem. Compound Summary: 1-Methyl-1H-pyrazole-3,4-diamine. National Library of Medicine. Link

-

Zhang, T., et al. Compounds and Methods for Kinase Modulation. U.S. Patent 10,829,484 B2. 2020. (Describes synthesis and isolation of related aminopyrazoles). Link

-

BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. (Reference for general aminopyrazole solubility trends). Link

Sources

Technical Guide: pKa Values and Protonation Sites of Pyrazole-3,4-Diamines

The following technical guide details the acid-base properties, protonation mechanisms, and structural dynamics of pyrazole-3,4-diamines.

Executive Summary

Pyrazole-3,4-diamines represent a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, GSK-3, and JAK inhibitors).[1] Their utility stems from a unique hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, allowing for effective hinge-region binding.[1]

Understanding the ionization state of this scaffold is critical for optimizing solubility, membrane permeability, and ligand-protein interactions. This guide synthesizes experimental data and structure-activity relationships (SAR) to define the protonation landscape of 3,4-diaminopyrazoles.[1][2]

Key Findings:

-

Primary Protonation Site: The "pyridine-like" ring nitrogen (N2).[1][2][3][4]

-

pKa Range: The conjugate acid pKa (BH⁺) is approximately 5.5 – 6.2 , making it significantly more basic than unsubstituted pyrazole (pKa ~2.[1][2][3][4]5) but less basic than imidazole (pKa ~7.0).[1][2][3][4]

-

Tautomerism: The molecule exists in a rapid equilibrium between the 3,4-diamine and 4,5-diamine forms, heavily influencing the electronic environment of the ring nitrogens.

Structural Fundamentals & Tautomerism

The Core Scaffold

The pyrazole ring contains two vicinal nitrogen atoms:[1][4]

-

N1 (Pyrrole-like): Contributes a lone pair to the aromatic sextet; acts as a hydrogen bond donor (acidic, pKa > 14).[1][2][3][4]

-

N2 (Pyridine-like): Possesses a lone pair orthogonal to the π-system; acts as a hydrogen bond acceptor/protonation site (basic).[1][2][3][4]

Tautomeric Equilibrium

In 3,4-diaminopyrazole, the annular tautomerism involves the migration of the proton between N1 and N2. This shift effectively renumbers the ring, converting the 3,4-diamine into the 4,5-diamine .

While the 3,4- and 4,5- forms are chemically equivalent in the unsubstituted parent, asymmetric substitution (e.g., at N1 or C5) locks the tautomer or biases the equilibrium, altering the pKa.[1]

Caption: Annular tautomerism between 3,4-diamine and 4,5-diamine forms. Note that in solution, these species interconvert rapidly.

Quantitative Analysis: pKa Values

The basicity of the pyrazole ring is heavily influenced by the electron-donating effects (mesomeric +M and inductive +I) of the amino substituents.[1][2][3][4]

Comparative pKa Data (Conjugate Acid BH⁺)

The following table illustrates the additive effect of amino groups on the pyrazole ring basicity.

| Compound | Structure | pKa (BH⁺) | Electronic Effect |

| Pyrazole | Unsubstituted | 2.52 | Baseline aromatic heterocycle. |

| 3-Aminopyrazole | Mono-amine (C3) | 4.10 | +M effect stabilizes N2-H⁺ cation.[1][2][3][5] |

| 4-Aminopyrazole | Mono-amine (C4) | ~4.31 | +M effect from C4 strongly couples to N2. |

| 3,4-Diaminopyrazole | Di-amine | ~5.8 – 6.2 * | Synergistic +M donation from both amines.[1][2][3] |

| Imidazole | Isomer | 6.95 | Reference standard for 1,3-diazoles.[1][2][3] |

*Value estimated based on additive Hammett substituent constants and experimental analogues.

Structure-Activity Relationship (SAR)[1][2][3][4]

-

3-Amino Group: Donates electron density directly to the adjacent N2, increasing its affinity for a proton.[2][3]

-

4-Amino Group: Through resonance, the lone pair on the 4-amino nitrogen can delocalize into the ring, placing negative charge density on N2.

-

Combined Effect: The presence of two strong electron-donating groups (EDGs) significantly raises the pKa compared to the mono-amines, pushing it into a range (pH 5.5–6.[1][2][3]5) that is relevant for physiological ionization.[1][2][3]

Protonation Sites & Mechanism[1]

The Primary Site: Ring Nitrogen (N2)

Despite the presence of two exocyclic amino groups (–NH₂), the ring nitrogen (N2) is the thermodynamically preferred site of protonation.[1][2][3][4]

Why N2 and not the exocyclic amines?

-

Resonance Stabilization: Protonation at N2 preserves the aromaticity of the pyrazole ring (forming a pyrazolium cation).[1][2][3] The positive charge is delocalized over N1, N2, and the exocyclic nitrogens via resonance.

-

Hybridization: The exocyclic amines are sp²-like due to conjugation with the ring; their lone pairs are less available than the sp² lone pair of the pyridine-like N2.[2][3]

-

Aniline Analogy: The exocyclic amines behave similarly to aniline (pKa ~4.6).[1][2][3][6] However, the resonance stabilization of the pyrazolium cation is generally greater than that of an anilinium cation in this electron-rich system.[3]

Protonation Pathway Diagram

The following diagram maps the sequential protonation events.

Caption: Stepwise protonation. The first protonation occurs at the ring N2.[1][2][3] Secondary protonation requires highly acidic conditions.

Experimental Protocols for pKa Determination

To determine the precise pKa of a specific 3,4-diaminopyrazole derivative, the following protocols are recommended.

Potentiometric Titration (The "Gold Standard")

Best for compounds with solubility > 1 mM in water.[1][2][3][4]

-

Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed water (or 0.15 M KCl background electrolyte).

-

Acidification: Add standardized HCl to lower the pH to ~2.0 (fully protonated state).

-

Titration: Titrate with standardized KOH (0.1 M) under inert gas (N₂/Ar) to prevent CO₂ absorption.

-

Data Collection: Record pH vs. volume of base added.

-

Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the titration curve.[1][2][3] The inflection point at 0.5 equivalents represents the pKa.[1][2][3]

Spectrophotometric Titration (UV-Vis)

Best for sparingly soluble compounds or those with distinct UV shifts upon ionization.[1][2][3][4]

-

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 10.0 (0.5 pH unit increments).[1][2][3]

-

Scanning: Record the UV-Vis spectrum (200–400 nm) of the compound in each buffer.

-

Observation: Look for the bathochromic shift (red shift) typically associated with the deprotonation of the pyrazolium cation to the neutral species.[1][2][3]

-

Calculation: Plot Absorbance (at

) vs. pH. The inflection point of the sigmoidal curve is the pKa.[1][3]

Implications for Drug Discovery[1][3][7]

Hinge Binding in Kinases

In the ATP-binding pocket of kinases, the 3,4-diaminopyrazole motif often binds in the neutral form:

-

N1-H: Acts as a hydrogen bond donor to the hinge region backbone carbonyl.[1][2][3]

-

N2: Acts as a hydrogen bond acceptor from the hinge region backbone amide.[1][2][3]

-

Design Note: Substituents that lower the pKa (EWGs) ensure the molecule remains neutral at physiological pH (7.4), favoring membrane permeability and hinge interaction.[1][2][3][4]

Solubility vs. Permeability[1][3]

-

At pH 1-2 (Stomach): The molecule is fully protonated (Cationic), ensuring high solubility.[1][2][3][4]

-

At pH 7.4 (Blood/Cytosol): With a pKa near 6.0, the molecule is predominantly neutral (~90-95%), facilitating passive diffusion across cell membranes.[1][2][3][4]

References

-

Elguero, J., et al. (2000).[1][2][3] Protomeric tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. Link

-

Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Catalán, J., et al. (1987).[1][3] Basicity of Azoles: Pyrazoles. Journal of the American Chemical Society.[3] Link[1][2][3][4]

-

Meanwell, N. A. (2011).[1][2][3][7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][2][3][4]

-

Wiley, R. H., & Wiley, P. (1964).[1][3] Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. The Chemistry of Heterocyclic Compounds. Link[1][2][3][4]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 5-Amino-3,4-dinitropyrazole | C3H3N5O4 | CID 136101843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 5. 4-Amino-1-(1-Boc-4-piperidyl)pyrazole manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of Amino Groups in 1-Methyl-1H-pyrazole-3,4-diamine: A Technical Guide for Scaffold Functionalization

Executive Summary

In the landscape of modern drug discovery, the pyrazole nucleus serves as a privileged scaffold. Specifically, 1-methyl-1H-pyrazole-3,4-diamine is a highly versatile building block used in the synthesis of complex bicyclic heterocycles, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]pyrazines, and various kinase inhibitors[1]. The core synthetic challenge—and opportunity—lies in the differential reactivity of its two adjacent amino groups. This whitepaper provides an in-depth mechanistic analysis of the regioselectivity between the C-3 and C-4 amino groups, offering validated experimental workflows for orthogonal functionalization and thermodynamic cyclocondensation.

Electronic Architecture & Mechanistic Causality

To predictably functionalize 1-methyl-1H-pyrazole-3,4-diamine, one must understand the electronic distribution across the pyrazole ring. The N-1 methylation breaks the tautomeric degeneracy of the system, locking the double bonds and establishing a distinct electronic environment for the C-3 and C-4 positions.

-

The C-3 Amino Group (Low Nucleophilicity): The amino group at the C-3 position is adjacent to the N-2 atom (the "pyridine-like" imine nitrogen). The lone pair of the C-3 amino group participates in an amidine-like resonance, delocalizing its electron density into the endocyclic C=N bond. This conjugation significantly reduces its availability for nucleophilic attack.

-

The C-4 Amino Group (High Nucleophilicity): The C-4 position is the most intrinsically electron-rich carbon in the pyrazole ring (which is why electrophilic aromatic substitution occurs here). The amino group at C-4 acts as an enamine-like nitrogen. Lacking the strong, direct electron-withdrawing resonance of the N-2 atom, the C-4 amino group retains a highly localized electron pair, making it the kinetic nucleophile of choice.

Consequently, when exposed to an electrophile under kinetic conditions (e.g., low temperature, stoichiometric limitation), the initial attack occurs almost exclusively at the C-4 amino group[2].

Visualizing the Reaction Pathways

The divergence in reactivity can be exploited to either isolate selectively functionalized intermediates or drive the system toward a thermodynamic sink (bicyclic cyclization).

Reaction pathway showing kinetic C-4 functionalization vs thermodynamic bicyclic cyclization.

Quantitative Data: Reactivity Profiles

The table below summarizes the regioselective outcomes when 1-methyl-1H-pyrazole-3,4-diamine is subjected to various electrophiles under optimized conditions.

| Electrophile | Reaction Type | Experimental Conditions | Major Regioisomer / Product | Isolated Yield (%) |

| Acetyl Chloride (1.05 eq) | Kinetic Acylation | DCM, DIPEA, 0 °C to RT, 2h | N-(3-amino-1-methyl-1H-pyrazol-4-yl)acetamide | 88 - 92% |

| Benzoyl Chloride (1.05 eq) | Kinetic Acylation | THF, TEA, 0 °C, 3h | N-(3-amino-1-methyl-1H-pyrazol-4-yl)benzamide | 85 - 89% |

| Glyoxal (1.2 eq) | Cyclocondensation | EtOH, AcOH (cat.), Reflux, 6h | 1-Methyl-1H-pyrazolo[3,4-b]pyrazine | 78 - 84% |

| 4-Iodo-pyridine-3-carbaldehyde | Oxidative Cyclization | EtOH, FeCl₃, RT, 30 min | Fused Imidazopyridine derivative[3] | 70 - 75% |

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation mechanisms to ensure reproducibility and scale-up reliability.

Protocol A: Regioselective Kinetic Acylation at C-4

Objective: Selectively acylate the C-4 amino group while leaving the C-3 amino group intact for downstream orthogonal functionalization.

-

Preparation: Suspend 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM prevents the competitive hydrolysis of the incoming acyl chloride and maintains the solubility of the kinetic intermediate.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature. Stir for 15 minutes.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. The 2.5 equivalents are strictly required: 2.0 eq to neutralize the dihydrochloride salt (generating the free base) and 0.5 eq to act as an acid scavenger during the acylation.

-

-

Electrophile Addition: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Add Acetyl Chloride (1.05 eq) dropwise over 10 minutes.

-

Causality: The 0 °C temperature is the critical kinetic control parameter. It suppresses the activation energy required for the less nucleophilic C-3 amine to react, ensuring exclusive attack by the C-4 amine.

-

-

Self-Validation (IPC): After 1 hour, sample the reaction for LC-MS analysis.

-

System Check: The disappearance of the starting material mass (m/z 127.08) and the appearance of the mono-acylated mass (m/z 169.09) validates the kinetic stage. If the di-acylated mass (m/z 211.10) exceeds 5% relative abundance, the internal temperature was too high during addition.

-

Protocol B: Thermodynamic Cyclocondensation to Pyrazolo[3,4-b]pyrazines

Objective: Utilize both amino groups to construct a fused bicyclic system via reaction with a 1,2-dicarbonyl compound.

-

Preparation: Dissolve 1-methyl-1H-pyrazole-3,4-diamine (free base, 1.0 eq) and a 1,2-diketone (e.g., butane-2,3-dione) (1.1 eq) in absolute ethanol.

-

Causality: Ethanol is a protic solvent that effectively solubilizes both reagents and allows for a reflux temperature (~78 °C) perfectly suited to drive thermodynamic ring closure.

-

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen of the diketone. While the highly nucleophilic C-4 amine can attack an unactivated carbonyl, the subsequent ring-closure requires the less reactive C-3 amine to attack the second carbonyl. Acid catalysis lowers the LUMO of the carbonyl, enabling this sluggish second step.

-

-

Reflux: Heat the mixture to reflux for 6 hours.

-

Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1).

-

System Check: The intermediate mono-imine will appear as a transient, lower-Rf spot. Complete conversion to the higher-Rf, highly UV-active bicyclic product validates that the thermodynamic sink has been reached. If the intermediate persists, additional acetic acid (0.05 eq) and extended reflux are required.

-

Applications in Drug Development

The orthogonal reactivity of 1-methyl-1H-pyrazole-3,4-diamine makes it an invaluable precursor in medicinal chemistry. Beyond standard kinase inhibitor libraries, recent advancements have utilized this diamine in the synthesis of complex pyridine derivatives acting as voltage-gated sodium channel modulators. For instance, oxidative cyclization of this diamine with substituted pyridine-3-carbaldehydes in the presence of iron(III) chloride yields potent activators targeted for seizure disorders such as epilepsy[3]. Understanding the stepwise nucleophilic engagement of the C-4 and C-3 amines is paramount for optimizing the yields of these advanced active pharmaceutical ingredients (APIs).

References

- Source: MDPI (Molecules)

- Title: WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators Source: Google Patents URL

- Title: Condensation of 2‐Pyrone with 3‐Aminopyrazolone.

Sources

Strategic Safety & Stewardship Guide: 1-Methyl-Pyrazole-3,4-Diamine Scaffolds

Executive Summary & Chemical Architecture

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

The 1-methyl-pyrazole-3,4-diamine scaffold (and its structural isomer, 4,5-diamine) represents a critical class of heterocyclic building blocks used extensively in the synthesis of oxidative hair dyes and kinase-inhibiting pharmaceuticals.[1] While valuable, these "privileged structures" carry a specific hazard profile dominated by skin sensitization (H317) , severe eye damage (H318) , and aquatic toxicity (H411) .

This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It provides a dynamic risk assessment framework, synthesizing data from REACH registrations, cosmetic safety dossiers (SCCS), and medicinal chemistry literature to ensure safe handling during drug discovery and scale-up.

Structural Identification & Ambiguity Resolution

Note on Nomenclature: In 1-substituted pyrazoles, the numbering is fixed. However, literature often uses "3,4-diamine" and "4,5-diamine" interchangeably depending on the synthesis route or intended tautomer description.[1] The primary commercial and toxicological anchor is 4,5-diamino-1-methylpyrazole (often as the sulfate salt).

| Parameter | Core Data Anchor |

| IUPAC Name | 4,5-diamino-1-methyl-1H-pyrazole sulfate (1:[1][2]1) |

| Common Scaffolds | 1-methyl-1H-pyrazole-3,4-diamine; 1-methyl-1H-pyrazole-4,5-diamine |

| CAS Registry | 20055-01-0 (Sulfate); 142109-60-2 (Dihydrochloride); 69843-13-6 (Monamine precursor) |

| Molecular Formula | C₄H₈N₄[2][3] · H₂SO₄ (Sulfate salt) |

| Physical State | White to light pink crystalline powder (hygroscopic) |

Hazard Architecture (GHS & Mechanism)

The safety profile of this class is dictated by the aromatic amine functionality and the pyrazole ring electronics.

Consolidated GHS Classification

Based on harmonized data for the sulfate salt (CAS 20055-01-0).[1]

| Hazard Class | Category | Code | Hazard Statement | Signal |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] | Warning |

| Skin Sensitization | 1A | H317 | May cause an allergic skin reaction.[4][5] | Warning |

| Eye Damage | 1 | H318 | Causes serious eye damage (irreversible). | Danger |

| Aquatic Toxicity | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects.[5][6] | - |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][7] | Warning |

The Mechanistic "Why": Sensitization Pathways

The critical hazard for researchers is Skin Sensitization (H317) . Unlike simple irritation, this is an immunological response. Pyrazole diamines are "pro-haptens." They require metabolic activation (usually via N-oxidation in the skin) to bind to skin proteins, triggering a T-cell mediated immune response.[1]

Scientific Insight: The para-diamine structure (positions 4,5 or 3,[1]4) facilitates oxidative coupling. This same reactivity that makes them effective dye intermediates allows them to form covalent bonds with cysteine or lysine residues in skin proteins, initiating the sensitization cascade [1].

Figure 1: Mechanism of Action for Skin Sensitization (H317).[1] The compound acts as a pro-hapten, requiring metabolic activation to trigger the immune response.

Exposure Control & Engineering Protocols

Core Directive: Treat all powders as potential respiratory sensitizers and all solutions as skin permeators.

Engineering Controls Hierarchy

-

Powder Handling: Must be performed in a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration. The sulfate salt is fine dust; static charge can disperse it easily.

-

Solution Prep: Once in solution, the risk of inhalation drops, but the risk of dermal absorption increases , especially if dissolved in DMSO or DMF (common for screening).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic amines.

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double gloving) | Minimum thickness 0.11 mm.[1] Breakthrough time >480 min for solids; <30 min for DMSO solutions [2]. |

| Gloves (Immersion) | Laminate (Silver Shield) | Required if handling concentrated stock solutions (>100 mM). |

| Respiratory | P3 / N99 Filter | If handling open powder outside a hood (Not Recommended). |

| Eye Protection | Chemical Goggles + Face Shield | Critical: H318 classification implies risk of irreversible corneal opacity. Safety glasses are inadequate for synthesis steps. |

Experimental Protocols & Handling

Solubilization & Stability[2]

-

Solubility: High in water (sulfate/HCl salts), DMSO, and Methanol. Low in non-polar solvents (DCM, Hexanes).

-

Stability: Aqueous solutions are prone to auto-oxidation (turning brown/black) upon exposure to air.

-

Protocol: Prepare fresh. If storage is required, use degassed buffers, store at -20°C, and consider adding an antioxidant (e.g., ascorbic acid) if compatible with the assay.

-

Waste Disposal (Environmental Stewardship)

The H411 (Aquatic Chronic) classification mandates strict segregation.

-

Do NOT dispose of down the drain.

-

Segregation: Collect in "Halogen-free Organic Waste" or "Toxic Aqueous Waste" streams depending on the solvent.

-

Destruction: Incineration is the only validated method to break down the pyrazole ring and amine groups effectively.

Emergency Response & First Aid

Self-Validating Protocol: The "Speed-to-Flush" Ratio.

In the event of exposure, the speed of response dictates the severity of the injury, particularly for eyes.

Figure 2: Emergency Response Decision Tree. Note the critical prohibition of neutralization agents for eye injuries.

Specific Medical Notes[2]

-

Eye Contact: The sulfate salt is acidic. However, the amine groups can cause alkaline-like deep tissue penetration. Irrigation is the only priority.

-

Skin Contact: Do not use ethanol or solvents to wash skin; this enhances absorption of the diamine. Use copious soap and water.[4][5][6][8][9]

Toxicology & Regulatory Reference

Genotoxicity Profile

Unlike many aromatic diamines (e.g., phenylenediamines), 1-methyl-pyrazole-4,5-diamine sulfate has shown a negative profile in the Ames test (Salmonella typhimurium) and in vitro micronucleus assays, according to SCCS safety evaluations for cosmetic use [3].[1] This makes it a safer scaffold choice than benzene-diamine analogs for drug development.[1]

Regulatory Status

-

EU REACH: Registered (Intermediate use).

-

Cosmetics: Regulated under EU Cosmetics Regulation (EC) No 1223/2009 (Annex III). Restricted concentration in final oxidative hair dye products (typically <3%).

-

TSCA (USA): Listed (often confidential or active for R&D).

References

-

Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1564/15. European Commission. [Link]1]

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride. ]">https://www.thermofisher.com[1]

-

PubChem. (2024). Compound Summary: 4,5-Diamino-1-methylpyrazole sulfate.[2][10] National Library of Medicine. [Link]1]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 4,5-diamino-1-methylpyrazole sulfate. [Link]1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-1H-pyrazole-4,5-diamine sulfate. ]">https://www.sigmaaldrich.com[1]

Sources

- 1. 1904-31-0|1-Methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 2. 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S | CID 21904571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. scbt.com [scbt.com]

3,4-Diaminopyrazole Building Blocks: Synthesis, Mechanistic Pathways, and Applications in Medicinal and Material Sciences

Executive Summary

The 3,4-diaminopyrazole (and its tautomer, 4,5-diaminopyrazole) scaffold is a highly versatile, electron-rich, nitrogen-dense heterocyclic building block. Characterized by its vicinal diamine motif, it serves as a privileged bis-nucleophile in organic synthesis. This technical guide explores the fundamental chemistry, validated synthetic methodologies, and divergent applications of 3,4-diaminopyrazoles. By bridging the gap between theoretical mechanisms and bench-level execution, this whitepaper provides actionable insights into utilizing this scaffold for the development of competitive kinase inhibitors and advanced oxidative cosmetic dyes.

Structural Chemistry and Tautomerism

Understanding the reactivity of the diaminopyrazole core requires a deep dive into its tautomeric behavior. In its unsubstituted form, 3,4-diamino-1H-pyrazole exists in a dynamic tautomeric equilibrium with 4,5-diamino-1H-pyrazole.

Mechanistic Causality: The position of the proton on the pyrazole ring dictates the nucleophilicity of the exocyclic amines. The amine adjacent to the NH group (position 5 in the 4,5-tautomer) is significantly less nucleophilic due to resonance delocalization into the ring. Conversely, substitution at the N1 position (e.g., 1-methyl or 1-hydroxyethyl) breaks this symmetry, locking the molecule into a single tautomeric form. This N1-alkylation is a critical strategic choice in synthetic design, as it allows chemists to predictably direct regioselective cyclizations when reacting the vicinal diamines with asymmetric dicarbonyl electrophiles to form fused bicyclic systems .

Divergent application pathways of 3,4-diaminopyrazole in medicinal and cosmetic chemistry.

Validated Synthetic Methodologies

The de novo synthesis of 3,4-diaminopyrazoles typically proceeds via the nitration or nitrosation of a 3-aminopyrazole precursor, followed by catalytic reduction.

Protocol: Catalytic Hydrogenation of 4-Nitro-1H-pyrazol-5-amines

Objective: High-yield synthesis of 3,4-diaminopyrazole sulfate salts. Causality & Design: Free 3,4-diaminopyrazoles are highly electron-rich and susceptible to rapid auto-oxidation in ambient air. Isolating the product as a sulfate salt protonates the amines, drastically reducing the electron density on the pyrazole ring and conferring long-term bench stability. The use of Palladium on Carbon (Pd/C) under hydrogen pressure ensures complete reduction of the nitro group without cleaving the aromatic pyrazole core.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10 mmol of 1-alkyl-3-amino-4-nitropyrazole in 50 mL of absolute methanol. Rationale: Methanol provides excellent solubility for the nitro precursor while acting as an anti-solvent for the subsequent sulfate salt precipitation.

-

Catalyst Addition: Add 10% Pd/C in catalytic quantities (5-10 mol%). Caution: Dry Pd/C is pyrophoric; it must be wetted with solvent under an inert atmosphere.

-

Hydrogenation: Pressurize the reaction vessel with H2 gas (30-50 bar) and stir at room temperature (20-25 °C) for 15-17 hours.

-

Self-Validation Checkpoint 1: Reaction completion is validated by the cessation of hydrogen pressure drop and TLC analysis confirming the total consumption of the yellow nitro precursor.

-

-

Filtration: Filter the reaction mixture through a Celite pad under an Argon/N2 atmosphere to remove the Pd/C catalyst.

-

Salt Formation: To the filtrate, slowly add 1 equivalent of concentrated sulfuric acid (H2SO4) dropwise.

-

Self-Validation Checkpoint 2: A pale orange or colorless crystalline precipitate of the diaminopyrazolium hydrogen sulfate must form immediately. Failure to precipitate indicates incomplete reduction or excessive solvent volume.

-

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the stable building block.

Synthetic workflow for 3,4-diaminopyrazole via nitration and catalytic hydrogenation.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Diaminopyrazole Synthesis

| Precursor | Catalyst / Reagents | Solvent & Conditions | Isolated Product | Yield |

| 3-amino-4-nitropyrazole | Pd/C (10%), H2 (30 bar) | Methanol, 20°C, 17h | 3,4-diaminopyrazole sulfate | 82 - 89% |

| 1-benzyl-3-amino-4-nitropyrazole | Pd/C (10%), H2 (50 bar) | MeOH/HCl, 20°C, 17h | 1-benzyl-3,4-diaminopyrazole HCl | 76% |

| 4-nitroso-5-aminopyrazole | Hydrazine hydrate, Pd/C | Ethanol, Reflux, 2h | 4,5-diaminopyrazole | 83% |

| 1-methyl-3,5-dinitro-4-aminopyrazole | Pd/C (10%), H2 (1 atm) | Methanol, 25°C, 4h | 1-methyl-3,4,5-triaminopyrazole sulfate | 89% |

(Data synthesized from standard protocol literature and)

Applications in Medicinal Chemistry

In drug discovery, 3,4-diaminopyrazoles are primarily utilized to synthesize fused bicyclic heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Mechanistic Causality in Kinase Inhibition: These fused bicyclic rings act as bioisosteres of purines (adenine and guanine). Because kinases utilize ATP (a purine derivative) as a phosphate donor, pyrazole-derived heterocycles act as highly effective competitive inhibitors within the ATP-binding pocket. The nitrogen atoms in the pyrazole and the fused ring act as precise hydrogen bond acceptors and donors, perfectly mimicking the Watson-Crick face of adenine. This anchors the inhibitor to the hinge region of the kinase.

Recent literature highlights the use of this scaffold in developing targeted therapies, including Pim kinase inhibitors for cancer therapeutics and Pyruvate Kinase M2 (PKM2) inhibitors for treating ischemia-reperfusion injuries . Furthermore, cyclization of 4,5-diaminopyrazoles yields imidazo[4,5-c]pyrazoles, which have shown potent antibacterial and PAF (Platelet-Activating Factor) antagonist activities.

Applications in Cosmetic Chemistry (Material Science)

Beyond pharma, 3,4-diaminopyrazole derivatives—specifically 1-Hydroxyethyl-4,5-diamino pyrazole sulfate —are cornerstone ingredients in the cosmetic industry, functioning as primary intermediates (developers) in permanent oxidative hair dyes .

Mechanistic Causality of Oxidative Coupling: To achieve vibrant, wash-resistant red and magenta shades, the dye molecule must be synthesized inside the hair shaft.

-

The low-molecular-weight diaminopyrazole easily penetrates the hair cuticle.

-

Under alkaline conditions (ammonia) and in the presence of an oxidizing agent (H2O2), the vicinal diamine is oxidized into a highly electrophilic quinonediimine intermediate .

-

This intermediate undergoes rapid nucleophilic attack by a coupler molecule (e.g., m-aminophenol).

-

A subsequent oxidation step yields a massive, highly conjugated polynuclear chromophore that is too large to wash out of the hair cortex.

Oxidative coupling mechanism of 4,5-diaminopyrazole in permanent hair dye formulations.

Conclusion

The 3,4-diaminopyrazole building block represents a masterclass in heterocyclic utility. By understanding the causality behind its tautomerism and electron density, chemists can leverage this scaffold to build complex, biologically active purine isosteres for oncology and tissue repair, or engineer robust oxidative cascades for advanced material dyes. Strict adherence to validated protocols—specifically the isolation of these electron-rich diamines as sulfate or hydrochloride salts—is paramount to ensuring reproducibility and stability across all downstream applications.

References

- US Patent 5,061,289 - Oxidation hair dye composition containing diaminopyrazol derivatives and new diaminopyrazols. Google Patents.

- US Patent 5,766,576 - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives. Google Patents.

- US Patent Application 20210267943 - Compositions and methods for treating tissue injury. Patexia / Google Patents.

-

Cosmetic Ingredient Review (CIR) - Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. CIR Safety. URL:[Link]

-

ResearchGate - Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry. URL:[Link]

Pharmacophore Modeling with 1-Methyl-1H-pyrazole-3,4-diamine Core

This guide details the pharmacophore modeling and structural utility of the 1-methyl-1H-pyrazole-3,4-diamine core (CAS: 142109-60-2). It is designed for medicinal chemists and computational biologists focusing on kinase inhibitor discovery and fragment-based drug design (FBDD).

Executive Summary

The 1-methyl-1H-pyrazole-3,4-diamine scaffold represents a privileged, high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. Unlike its isomer (1-methyl-1H-pyrazole-4,5-diamine), the 3,4-diamine substitution pattern offers a sterically uncongested vector for library expansion while maintaining a critical Acceptor-Donor (AD) motif essential for hinge region binding. This guide provides a technical roadmap for modeling this core, validating its binding modes, and optimizing its substitution patterns for potency and selectivity.

Part 1: Structural & Electronic Basis of the Core

The Pharmacophoric Signature

The utility of this core stems from its ability to mimic the adenine ring of ATP. The 1-methyl-1H-pyrazole-3,4-diamine scaffold presents a rigid heteroaromatic system with three distinct interaction vectors:

| Feature | Chemical Moiety | Pharmacophore Role | Interaction Type |

| Hinge Acceptor | N2 (Ring Nitrogen) | Primary Anchor | H-bond Acceptor (to backbone NH) |

| Hinge Donor | C3-NH₂ (Exocyclic Amine) | Primary Anchor | H-bond Donor (to backbone C=O) |

| Growth Vector | C4-NH₂ (Exocyclic Amine) | Solubilizing / Specificity | Solvent exposure or Gatekeeper interaction |

| Steric Handle | N1-Methyl | Hydrophobic Anchor | Van der Waals / Hydrophobic pocket fit |

Structural Logic: 3,4 vs. 4,5 Isomers

Expert Insight: In the 4,5-diamine isomer, the C5-amine is adjacent to the N1-methyl group. This proximity often creates a "peri-interaction" or steric clash that limits the size of substituents at C5. In contrast, the 3,4-diamine core positions the amines away from the N1-methyl group. This separation decouples the hydrophobic fit of the methyl group from the electronic substitutions on the amines, allowing for independent optimization of the hinge binder (C3) and the specificity tail (C4).

Part 2: Pharmacophore Modeling Workflow

This protocol utilizes a Structure-Based Pharmacophore (SBP) approach, assuming the availability of a target kinase structure (e.g., CDK2, EGFR, or homology model). If no structure is available, a Ligand-Based approach using the AD-motif described above is the fallback.

Step-by-Step Protocol

Step 1: Core Conformation Analysis

-

Objective: Determine the low-energy conformers of the diamine tails.

-

Method: Perform a conformational search (e.g., OPLS4 force field) in water.

-

Critical Check: Ensure the C3-amino group remains planar with the pyrazole ring to maintain conjugation and the correct H-bond donor geometry.

Step 2: Superposition & Alignment

-

Objective: Align the core to the ATP adenine ring within the binding pocket.

-

Anchor Points: Align the Pyrazole N2 with Adenine N1 (Acceptor) and Pyrazole C3-NH2 with Adenine N6 (Donor).

-

Validation: The RMSD between the pharmacophoric features of the core and the reference ligand (e.g., ATP or a known inhibitor like Ruxolitinib) should be < 1.0 Å.

Step 3: Interaction Fingerprinting

-

Objective: Map the "Hot Spots" in the pocket.

-

Action: Generate an interaction energy grid (e.g., using GRID or MOE's interaction maps) to identify regions favorable for hydrophobic bulk (near N1-Methyl) and H-bond acceptors (near C4-NH2).

Step 4: Virtual Screening / Scaffold Hopping

-

Objective: Identify R-groups for C3 and C4.

-

Constraint: Fix the pyrazole core coordinates. Allow R-groups at C4 to rotate freely to sample the "sugar pocket" or solvent front.

Visualization of the Workflow

The following diagram illustrates the decision logic for optimizing this specific core.

Caption: Logic flow for integrating the pyrazole-3,4-diamine core into a kinase structure-based design campaign.

Part 3: Optimization Strategies & SAR

When utilizing this core, the substitution pattern dictates the biological profile. The following data summarizes standard SAR trends observed in pyrazole-diamine based kinase inhibitors (e.g., targeting CDK2, JAK, or EGFR).

Substitution Effects Table

| Position | Modification | Predicted Effect | Mechanistic Rationale |

| N1 | Methyl → Isopropyl | Increased Potency (Selectivity) | Fills larger hydrophobic pockets (e.g., in CDK2). |

| N1 | Methyl → H | Loss of Potency | Loss of hydrophobic anchor; introduces tautomeric ambiguity. |

| C3-NH₂ | Acylation (Amide) | Critical Failure | Removes the H-bond donor capability required for the hinge. |

| C3-NH₂ | Arylation (Aniline) | Variable | Can maintain donor status if NH remains; adds pi-stacking. |

| C4-NH₂ | Acylation/Urea | Increased Solubility | Extends into solvent; urea provides secondary H-bond acceptors. |

| C4-NH₂ | Cyclization with C3 | Fused Ring Formation | Creates Pyrazolo[1,5-a]pyrimidines (rigidification). |

Synthesis of the Pharmacophore

To validate the model, the core is typically synthesized via the reaction of 1-methyl-hydrazine with 2-(ethoxymethylene)malononitrile followed by cyclization, or via nitration of 1-methyl-3-aminopyrazole followed by reduction. The commercial availability of the dihydrochloride salt (CAS 142109-60-2) accelerates this validation step.

Part 4: Self-Validating the Model (Quality Control)

To ensure the trustworthiness of your pharmacophore model, apply these three validation rules:

-

The Tautomer Rule:

-

Check: Ensure your modeling software is NOT protonating N2. In the 1-methyl-pyrazole system, N2 must remain a lone-pair donor (acceptor) to bind the hinge. If N2 is protonated, the model fails.

-

-

The Decoy Test:

-

Protocol: Screen your pharmacophore against a dataset of 50 active kinase inhibitors and 1000 decoys (property-matched non-binders).

-

Metric: An Enrichment Factor (EF1%) > 10 is required to validate the vector choices at C3 and C4.

-

-

The Geometry Check:

-

Metric: The angle between the N2-lone pair and the C3-NH vector should be approximately 60-70 degrees to match the geometry of the peptide backbone in the kinase hinge (Gly/Glu/Met residues).

-

References

-

Sigma-Aldrich. 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Analysis.

-

National Institutes of Health (PubChem). 1-Methyl-1H-pyrazole-4,5-diamine (Isomer Comparison). [1]

-

Google Patents. Substituted Pyrazole Derivatives as Kinase Inhibitors (US Patent 10,829,484).

-

MDPI Molecules. Discovery of Pyrazole-Based Kinase Inhibitors: Scaffold Optimization.

-

Cymit Quimica. Chemical Properties of 1-Methyl-1H-pyrazole-3,4-diamine.

Sources

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Methyl-1H-pyrazole-3,4-diamine: A Detailed Protocol and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazolo[1,5-a]pyrimidines represent a class of fused N-heterocyclic compounds of significant interest in medicinal chemistry, primarily due to their role as privileged scaffolds in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] This application note provides a comprehensive guide to the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing with the versatile building block, 1-methyl-1H-pyrazole-3,4-diamine. We will delve into the mechanistic underpinnings of the cyclocondensation reaction, offer a detailed, step-by-step experimental protocol, and present data in a clear, actionable format for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern drug discovery, recognized for its structural rigidity, planarity, and synthetic versatility.[1][4] This scaffold is a key component in numerous biologically active molecules that have shown promise as anticancer, anti-inflammatory, and antiviral agents.[2][5][6] A significant portion of their therapeutic potential stems from their ability to function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][7]

The most prevalent and efficient method for constructing this bicyclic system is the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[4][8] This approach allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's pharmacological properties. This guide focuses on a specific and highly useful precursor, 1-methyl-1H-pyrazole-3,4-diamine, to illustrate this powerful synthetic strategy.

Reaction Principle and Mechanism

The synthesis hinges on the cyclocondensation reaction between the two nucleophilic amino groups of 1-methyl-1H-pyrazole-3,4-diamine and the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate).[9][10] The reaction is typically acid-catalyzed and proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[9][11]

The mechanistic pathway involves several key steps:

-

Initial Nucleophilic Attack: The more nucleophilic 3-amino group of the pyrazole diamine attacks one of the carbonyl groups of the β-dicarbonyl compound.

-

Intermediate Formation: This attack, followed by the loss of a water molecule, forms a reactive enamine or imine intermediate.

-

Intramolecular Cyclization: The second amino group (at the 4-position) then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable, fused aromatic pyrazolo[1,5-a]pyrimidine core.

When using an unsymmetrical 1,3-dicarbonyl compound such as ethyl acetoacetate, the reaction can potentially yield two regioisomeric products, depending on which amino group initially attacks which carbonyl. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nucleophilicity of the amino groups.[12][13]

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol

This section outlines a representative procedure for the synthesis of 2,5-dimethyl-1,7-dihydro-pyrazolo[1,5-a]pyrimidin-7-one from 1-methyl-1H-pyrazole-3,4-diamine and ethyl acetoacetate.

3.1. Materials and Equipment

-

Reagents:

-

1-Methyl-1H-pyrazole-3,4-diamine

-

Ethyl acetoacetate (reagent grade, ≥99%)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Distilled water

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware

-

3.2. Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1H-pyrazole-3,4-diamine (1.0 eq) in glacial acetic acid (20-30 mL).

-

Causality Note: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the condensation and dehydration steps of the reaction.[8]

-

-

Addition of Reagent: To the stirring solution, add ethyl acetoacetate (1.1 eq) dropwise at room temperature.[8]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Causality Note: Elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration, driving the reaction towards the formation of the stable aromatic product.

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 70:30 Ethyl Acetate:Hexane). The reaction is considered complete upon the disappearance of the starting diamine spot.[9]

-

Product Isolation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold distilled water (100-150 mL) while stirring. A solid precipitate should form.

-

Causality Note: The organic product is typically insoluble in water. Adding the acidic reaction mixture to water causes the product to precipitate, allowing for its separation from the water-soluble acetic acid and other impurities.[9]

-

-

Filtration: Let the precipitate stir in the cold water for about 30 minutes to maximize crystallization. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolo[1,5-a]pyrimidine derivative.[9] Dry the purified product in a vacuum oven.

3.3. Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

-

Infrared (IR) Spectroscopy: To identify key functional groups.[15]

Data Presentation and Workflow Visualization

4.1. Table of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 1-Methyl-1H-pyrazole-3,4-diamine | Provides the core pyrazole ring and nucleophilic centers. |

| Co-reactant | Ethyl Acetoacetate | Acts as the 1,3-bielectrophilic three-carbon unit. |

| Solvent/Catalyst | Glacial Acetic Acid | Facilitates dissolution and catalyzes the reaction.[8] |

| Temperature | Reflux (~118 °C) | Provides energy to overcome the activation barrier. |

| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion. |

| Work-up | Precipitation in Water | Separates the insoluble organic product from the solvent. |

| Purification | Recrystallization (Ethanol) | Removes impurities to yield a high-purity final product. |

| Expected Yield | 75 - 90% | Typical yields for this type of cyclocondensation are generally good to excellent.[16] |

4.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The cyclocondensation of 1-methyl-1H-pyrazole-3,4-diamine with 1,3-dicarbonyl compounds is a robust, efficient, and versatile method for accessing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The protocol detailed in this application note provides a reliable foundation for synthesizing a library of derivatives for drug discovery and development. By understanding the underlying reaction mechanism and the rationale behind each experimental step, researchers can effectively troubleshoot and adapt this procedure to a wide range of substrates.

References

- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.

- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.

- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evalu

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer

- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science.

- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.

- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.

- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.

- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The synthesis of new pyrazolo[1,5-a]pyrimidine deriv

- synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Cyclocondensation Protocols Using 1-Methyl-1H-pyrazole-3,4-diamine: Synthesis of Privileged Heterocyclic Scaffolds

Executive Summary

The 1-methyl-1H-pyrazole-3,4-diamine scaffold is a highly versatile, privileged building block in modern drug discovery. As an ortho-diamine, it serves as a critical precursor for the divergent synthesis of fused pyrazoloazines—most notably pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles. These fused systems are heavily utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other high-value therapeutics[1][2]. This application note details two robust, self-validating cyclocondensation protocols, providing deep mechanistic insights to ensure reproducible scale-up and high-fidelity scaffold generation.

Mechanistic Causality & Scaffold Properties

The Necessity of the Dihydrochloride Salt

The free base of 3,4-diaminopyrazoles is highly electron-rich and notoriously susceptible to rapid air oxidation, often degrading into dark, intractable polymeric mixtures upon exposure to atmospheric oxygen[3]. To circumvent this, the reagent is commercially supplied and stored as 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride (CAS 142109-60-2). Protonation of the amino groups drastically lowers the HOMO energy of the molecule, rendering it bench-stable. Consequently, all cyclocondensation protocols must begin with an in situ neutralization step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive free diamine immediately prior to electrophile addition.

Differential Nucleophilicity and Regioselectivity

When designing cyclocondensations with asymmetric electrophiles, understanding the inherent electronic asymmetry of the diamine is critical. The 4-amino group is significantly more nucleophilic than the 3-amino group [1]. The lone pair of the 3-amino group is partially delocalized into the pyrazole ring due to its proximity to the electron-withdrawing pyrazole nitrogen (N2). In contrast, the 4-amino group is relatively insulated from this effect. Therefore, in reactions with asymmetric 1,2-dicarbonyls, the initial nucleophilic attack will preferentially occur between the 4-amino group and the most electrophilic (least sterically hindered or least conjugated) carbonyl carbon, dictating the regiochemistry of the final fused heterocycle.

Cyclocondensation Workflow Visualization

Fig 1. Divergent cyclocondensation pathways of 1-methyl-1H-pyrazole-3,4-diamine.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyrazines via 1,2-Dicarbonyl Condensation

This protocol utilizes a double condensation mechanism to form the fully aromatic pyrazolo[3,4-b]pyrazine core, a structural motif frequently utilized in advanced pharmaceutical intermediates[2][3].

Reagents:

-

1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 equiv)

-

1,2-Dicarbonyl compound (e.g., Benzil or Diacetyl) (1.05 equiv)

-

DIPEA (2.2 equiv)

-

Glacial Acetic Acid (0.1 equiv)

-

Anhydrous Ethanol (0.2 M relative to diamine)

Step-by-Step Methodology:

-

Free-Basing: Suspend the diamine dihydrochloride in anhydrous ethanol at room temperature. Add DIPEA dropwise over 5 minutes.

-

Self-Validation: The heterogeneous suspension will clarify into a homogeneous, pale-yellow solution, confirming the successful liberation of the soluble free base.

-

-

Electrophile Addition: Add the 1,2-dicarbonyl compound in a single portion.

-

Catalysis: Add glacial acetic acid.

-

Causality: The catalytic acid mildly protonates the carbonyl oxygens, increasing their electrophilicity without excessively protonating the nucleophilic diamine, thereby accelerating the initial Schiff base formation.

-

-

Cyclocondensation: Attach a reflux condenser and heat the reaction to 80°C for 4–6 hours.

-

Self-Validation: The solution will rapidly transition from pale yellow to a deep orange or red as the conjugated mono-Schiff base intermediate forms. Upon completion of the second condensation and aromatization, the color often lightens, and a precipitate may begin to form in the hot solvent.

-

-

Monitoring & Workup: Monitor via LC-MS. The intermediate mass

will rapidly dehydrate to the final aromatic mass

Protocol B: Synthesis of Imidazo[4,5-c]pyrazoles via CDI Activation

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a highly reactive phosgene equivalent to bridge the ortho-diamine, yielding a cyclic urea (1-methyl-1,4,5,6-tetrahydroimidazo[4,5-c]pyrazol-5-one).

Reagents:

-

1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Triethylamine (TEA) (2.2 equiv)

-

Anhydrous THF (0.15 M)

Step-by-Step Methodology:

-

Free-Basing: Suspend the diamine dihydrochloride in anhydrous THF under an inert atmosphere (N2/Ar). Add TEA dropwise and stir for 15 minutes at room temperature.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Causality: The reaction between the highly nucleophilic 4-amino group and CDI is highly exothermic. Low temperatures prevent intermolecular oligomerization and ensure strict intramolecular cyclization.

-

-

CDI Addition: Add CDI portion-wise over 10 minutes.

-

Self-Validation: Vigorous effervescence will commence immediately. This is the release of CO2 gas, a stoichiometric byproduct of CDI activation. The cessation of gas evolution serves as a reliable visual indicator that the initial acylation is complete.

-

-

Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 65°C (reflux) for 2 hours to drive the displacement of the second imidazole leaving group.

-

Workup: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields when utilizing 1-methyl-1H-pyrazole-3,4-diamine across various cyclocondensation pathways.

| Electrophile | Reagent Class | Solvent / Catalyst | Temp / Time | Target Scaffold | Typical Yield |

| Benzil | 1,2-Dicarbonyl | EtOH / AcOH (cat.) | 80°C / 4h | Pyrazolo[3,4-b]pyrazine | 75–85% |

| Diacetyl | 1,2-Dicarbonyl | EtOH / AcOH (cat.) | 80°C / 3h | Pyrazolo[3,4-b]pyrazine | 80–90% |

| CDI | Carbonyl Equivalent | THF / None | 65°C / 2h | Imidazo[4,5-c]pyrazol-5-one | 70–80% |

| Triethyl Orthoformate | Orthoester | Neat / TsOH (cat.) | 140°C / 5h | Imidazo[4,5-c]pyrazole | 60–75% |

References

1. Title: 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride | 142109-60-2 - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[3] Title: ChemInform Abstract: A Facile Synthesis of Pyrazolo(3,4-b)pyrazines Source: researchgate.net URL:

3.[1] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: beilstein-journals.org URL:

4.[2] Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: scispace.com URL:

Sources

Application Note: Strategic Utilization of 1-Methyl-1H-pyrazole-3,4-diamine in Kinase Inhibitor Design

Abstract & Strategic Value

The 1-methyl-1H-pyrazole-3,4-diamine scaffold is a high-value heterocyclic building block used to synthesize purine bioisosteres . Its vicinal diamine motif allows for the rapid construction of fused bicyclic systems—most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyrazines .

These fused systems are "privileged scaffolds" in kinase drug discovery because they mimic the adenine ring of ATP. By presenting specific hydrogen bond donor/acceptor motifs to the kinase hinge region, derivatives of this scaffold have proven effective in targeting Src, BTK, JAK, and CDK families.

This guide details the handling, stability, and synthetic protocols for transforming this diamine into potent kinase inhibitor cores.

Chemical Properties & Handling Protocols

Critical Warning: 1-Methyl-1H-pyrazole-3,4-diamine is electron-rich and prone to oxidation. Commercial sources typically supply the dihydrochloride salt (2HCl) , which is significantly more stable than the free base.

| Property | Specification | Application Note |

| CAS (Free Base) | 95849-82-6 | Unstable in air; darkens rapidly. |

| CAS (2HCl Salt) | 142109-60-2 | Stable solid. Hygroscopic. |

| Storage | -20°C, Desiccated | Store under Argon/Nitrogen. |

| Solubility | Water, DMSO, MeOH | Free base requires organic solvent; Salt requires aqueous/buffer. |

| Reactivity | Nucleophilic (N4 > N3) | N4 is more electron-rich; N3 is sterically adjacent to N-methyl. |

Handling Protocol: Free Base Generation

Do not isolate the free base unless necessary. For most cyclizations, generate it in situ.

-

Suspend the dihydrochloride salt in the reaction solvent (e.g., Ethanol, DMF).

-

Add 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA, Et3N) or inorganic base (K2CO3).

-

Stir for 15 minutes under inert atmosphere before adding electrophiles.

Synthetic Utility: The "Purine Mimic" Pathway

The most direct application of this diamine is the synthesis of pyrazolo[3,4-d]pyrimidines . This scaffold is isosteric with purine (adenine) but lacks the N7 nitrogen, often improving metabolic stability while retaining hinge-binding capability.

Mechanism of Action (Hinge Binding)

The pyrazolo[3,4-d]pyrimidine core binds to the ATP pocket. The N1-methyl group projects into the solvent or ribose pocket, while the C4-substituent (introduced later) interacts with the "gatekeeper" residue.

Figure 1: Abstract representation of the hinge-binding interaction mode.

Detailed Experimental Protocol

Target: Synthesis of 4-Anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core)

This protocol describes a robust 3-step sequence:

-

Cyclization to form the pyrimidinone.

-

Chlorination to activate the core.

-

SNAr Coupling to introduce the specificity element (aniline).

Step 1: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Reaction type: Condensation / Ring Closure

-

Reagents: 1-Methyl-1H-pyrazole-3,4-diamine 2HCl (1.0 eq), Urea (5.0 eq).

-

Solvent: None (Melt) or Diglyme (high boiling).

-

Conditions: 180–200°C, 4 hours.

Procedure:

-

Mix the diamine salt and urea intimately in a round-bottom flask.

-

Heat the mixture to 190°C. The urea melts, acting as both solvent and reagent. Ammonia gas evolves (use a trap).

-

The melt solidifies as the product forms.

-

Cool to 80°C, add water, and sonicate.

-

Filter the solid precipitate (product). Wash with water and cold ethanol.

-

Yield Expectation: 70–85%.

-

QC: LCMS (M+H), 1H NMR (DMSO-d6) shows loss of amine peaks and appearance of amide NH (~12 ppm).

Step 2: Chlorination (Activation)

Reaction type: Deoxychlorination

-

Reagents: Step 1 Product (1.0 eq), POCl3 (Phosphorus Oxychloride, excess), N,N-Dimethylaniline (catalytic).

-

Conditions: Reflux (105°C), 4–6 hours.

Procedure:

-

Suspend the pyrimidinone in neat POCl3 (approx. 5-10 volumes).

-

Add catalytic N,N-dimethylaniline (accelerates reaction).

-

Reflux under anhydrous conditions (CaCl2 tube).

-

Critical Step: Monitor by TLC/LCMS. The starting material is polar; the product (4-chloro) is non-polar.

-

Evaporate excess POCl3 under reduced pressure.

-

Pour residue onto crushed ice (carefully! Exothermic hydrolysis).

-

Extract immediately with DCM or EtOAc. (Do not let the aqueous solution stand too long or the chloride will hydrolyze back).

-

Yield Expectation: 60–80%.

Step 3: SNAr Coupling (The "Kinase Specificity" Step)

Reaction type: Nucleophilic Aromatic Substitution

-

Reagents: 4-Chloro-intermediate (1.0 eq), Substituted Aniline (1.1 eq) (e.g., 3-bromoaniline for Src/EGFR models), Isopropanol (solvent).

-

Conditions: Reflux, 2–12 hours.

Procedure:

-

Dissolve the 4-chloro intermediate in Isopropanol (IPA).

-

Add the specific aniline.

-

Heat to reflux. The reaction is usually autocatalytic (HCl generated catalyzes the substitution).

-

The product often precipitates as the HCl salt upon cooling.

-

Filter and wash with cold IPA/Ether.

-

Yield Expectation: 80–95%.

Visualization of Synthetic Workflow

Figure 2: Step-by-step synthetic workflow from diamine precursor to active inhibitor.

Alternative Route: Pyrazolo[3,4-b]pyrazines

While less common than the pyrimidine route, reacting the diamine with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields the pyrazolo[3,4-b]pyrazine core.

-

Reagents: Diamine + Glyoxal (40% aq) in Ethanol.

-

Utility: This scaffold has been identified in inhibitors of SHP2 and CHK1 kinases.

-

Note: This reaction is generally milder (room temperature to 60°C) compared to the urea melt.

Quality Control & Validation

| Analytical Method | Expected Result (Pyrazolo[3,4-d]pyrimidine) |

| 1H NMR | C6-Proton: Singlet around 8.0–8.5 ppm (characteristic of the pyrimidine ring). N-Methyl: Singlet around 4.0 ppm. |

| LCMS | Step 1: Mass = MW(Diamine) + 26 (Carbonyl insertion). Step 2: Mass shows characteristic Chlorine isotope pattern (3:1 ratio for M:M+2). |

| TLC | Step 1 Product: Low Rf (very polar). Step 2 Product: High Rf (non-polar). |

References

-

BenchChem. "Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate." BenchChem Technical Guides. Link

-

MDPI. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, 2022.[1] Link

-

National Institutes of Health (NIH). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Royal Society of Chemistry (RSC). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances. Link

-

Sigma-Aldrich. "1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Specification." Link

-

Taylor & Francis. "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 1-methyl-1H-pyrazole-3,4-diamine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyrazole-Diamines in Schiff Base Synthesis

The condensation reaction between a primary amine and a carbonyl compound to form a Schiff base, or azomethine, is a cornerstone of synthetic chemistry.[1][2] These imine-containing molecules are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, catalysis, and materials science, owing to the versatile coordination properties of the C=N bond.[3][4][5] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly valuable component in drug design, known to be present in a range of therapeutic agents.[6][7][8][9]

This guide focuses on 1-methyl-1H-pyrazole-3,4-diamine , a highly functionalized building block. Its unique structure, featuring two adjacent amino groups with distinct electronic environments on a methylated pyrazole core, offers a platform for synthesizing novel mono- or di-Schiff bases with significant potential for creating complex ligands, bioactive molecules, and functional materials.[6][7] This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, characterization techniques, and troubleshooting for the successful synthesis of Schiff bases derived from this versatile diamine.

Part 1: Mechanistic Insights and Reaction Control

The formation of a Schiff base is a reversible, pH-dependent nucleophilic addition-elimination reaction.[1][2] Understanding the mechanism is critical for optimizing reaction conditions and achieving high yields of the desired product.

The Two-Step Reaction Pathway

The reaction proceeds through two principal stages:

-

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen initiates a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[2]

-

Dehydration (Elimination): The carbinolamine is then protonated, typically by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[2]

The Critical Role of pH

Reaction control is a delicate balance of pH.[2]

-

Low pH (Highly Acidic): While acid catalyzes the dehydration step, excessive acidity will protonate the starting amine. This renders the amine non-nucleophilic, effectively halting the initial addition step and slowing or stopping the reaction.[2]

-

High pH (Basic): In basic conditions, the amine is fully deprotonated and highly nucleophilic. However, the dehydration of the carbinolamine intermediate, which requires protonation of the hydroxyl group, becomes the rate-limiting step.

-

Optimal pH: The reaction rate is maximized at a mildly acidic pH (typically 4-6). At this pH, there is a sufficient concentration of free amine to initiate the reaction, while also having enough acid present to effectively catalyze the dehydration of the carbinolamine intermediate.[2] A common and effective method is to use an alcohol as the solvent with a catalytic amount of glacial acetic acid.[1]

Caption: Figure 1: General Mechanism of Acid-Catalyzed Schiff Base Formation.

Reactivity of 1-methyl-1H-pyrazole-3,4-diamine